Tolquinzole
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Overview
Description
Tolquinzole is a chemical compound with the molecular formula C16H23NO It is known for its unique structure, which includes a pyridoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tolquinzole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol with suitable reagents to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tolquinzole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Tolquinzole has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tolquinzole involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve the modulation of enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Shares a similar core structure but differs in its functional groups and overall activity.
Isoquinoline: Another related compound with distinct chemical properties and applications.
Uniqueness
Its specific interactions with biological targets and its versatility in chemical synthesis make it a valuable compound in various research fields .
Properties
CAS No. |
6187-50-4 |
---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C16H23NO/c1-3-16(18)7-9-17-8-6-13-5-4-12(2)10-14(13)15(17)11-16/h4-5,10,15,18H,3,6-9,11H2,1-2H3 |
InChI Key |
XGCBETZGOIOAKF-UHFFFAOYSA-N |
SMILES |
CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |
Canonical SMILES |
CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |
Origin of Product |
United States |
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